molecular formula C14H17F3N2O2 B1500198 1-[2-Amino-1-(4-trifluoromethyl-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid CAS No. 886364-10-9

1-[2-Amino-1-(4-trifluoromethyl-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

Cat. No. B1500198
CAS RN: 886364-10-9
M. Wt: 302.29 g/mol
InChI Key: PKPMAWHLBJUYDN-UHFFFAOYSA-N
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Description

The compound “1-[2-Amino-1-(4-trifluoromethyl-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .

Scientific Research Applications

Reactions at the Benzylic Position

This compound, due to its benzylic position, can undergo various reactions. For instance, it can participate in free radical bromination, nucleophilic substitution, and oxidation . The benzylic position can be resonance stabilized, which allows for these reactions to occur .

Biological Potential of Indole Derivatives

Indole derivatives, such as this compound, possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of activities makes indole derivatives a topic of interest for researchers .

Suzuki-Coupling Reactions

The compound can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This reaction is useful in the synthesis of various organic compounds .

Synthesis of Pyrrolopyrimidine Derivatives

This compound can be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine . This derivative is a potential antagonist of corticotropin-releasing hormone .

Potential Applications in Depression and Anxiety Disorders

Research on this compound includes its potential applications in the treatment of depression and anxiety disorders. It’s being evaluated for its efficacy as a PET imaging agent.

Anti-Inflammatory Activity

Indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole, which this compound could potentially be used to synthesize, have been assessed for their in vitro COX-2 inhibitory activity as well as in vivo anti-inflammatory activity .

properties

IUPAC Name

1-[2-amino-1-[4-(trifluoromethyl)phenyl]ethyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)11-3-1-9(2-4-11)12(7-18)19-6-5-10(8-19)13(20)21/h1-4,10,12H,5-8,18H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPMAWHLBJUYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(CN)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661437
Record name 1-{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Amino-1-(4-trifluoromethyl-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid

CAS RN

886364-10-9
Record name 1-[2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl]-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886364-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{2-Amino-1-[4-(trifluoromethyl)phenyl]ethyl}pyrrolidine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886364-10-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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